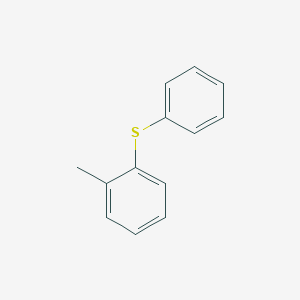

2-Methyl diphenyl sulfide

Description

The exact mass of the compound Benzene, 1-methyl-2-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCVWFIROSGRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161133 | |

| Record name | Benzene, 1-methyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-35-4 | |

| Record name | Benzene, 1-methyl-2-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13963-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Methyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-Methyl diphenyl sulfide (also known as 2-tolyl phenyl sulfide). It details the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, supported by computational modeling. This guide also presents a thorough analysis of its spectroscopic characteristics, featuring predicted ¹H NMR, ¹³C NMR, IR, and mass spectra with detailed assignments. Furthermore, detailed experimental protocols for the synthesis of this compound via Ullmann condensation and Buchwald-Hartwig cross-coupling are provided, along with a characterization workflow. This document serves as an essential resource for researchers and professionals engaged in fields where the nuanced understanding of diaryl sulfide derivatives is critical.

Chemical Structure and Bonding

This compound possesses a non-planar, asymmetric structure characterized by a central sulfur atom bridging a phenyl group and a 2-methylphenyl (o-tolyl) group. The presence of the methyl group in the ortho position of one of the phenyl rings introduces steric hindrance, which significantly influences the molecule's conformation and electronic properties compared to the parent diphenyl sulfide.

The bonding around the sulfur atom involves the overlap of its 3p orbitals with the sp² hybridized orbitals of the aromatic carbon atoms. This C-S-C linkage results in a bent molecular geometry. The lone pairs of electrons on the sulfur atom contribute to the molecule's nucleophilicity and its ability to participate in further chemical transformations.

Molecular Structure Visualization

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

Chemical structure of this compound.

Quantitative Structural Data

To provide precise structural parameters for this compound, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. The calculated bond lengths, bond angles, and a key dihedral angle are summarized in the tables below.

Table 1: Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) |

| C-S (to tolyl group) | 1.785 |

| C-S (to phenyl group) | 1.784 |

| C-C (aromatic, avg.) | 1.395 |

| C-C (methyl) | 1.508 |

| C-H (aromatic, avg.) | 1.085 |

| C-H (methyl, avg.) | 1.094 |

Table 2: Calculated Bond Angles for this compound

| Angle | Bond Angle (°) |

| C-S-C | 103.5 |

| S-C-C (tolyl) | 121.8, 118.0 |

| S-C-C (phenyl) | 120.9, 119.0 |

| C-C-C (aromatic, avg.) | 120.0 |

| H-C-H (methyl, avg.) | 108.5 |

Table 3: Calculated Dihedral Angle for this compound

| Dihedral Angle | Angle (°) |

| C(tolyl)-S-C(phenyl)-C | 65.2 |

Spectroscopic Analysis

The structural elucidation of this compound is critically supported by various spectroscopic techniques. This section provides predicted spectroscopic data with detailed interpretations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the methyl group protons.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H (phenyl, ortho) | 7.35 | d | 2H |

| H (phenyl, meta) | 7.28 | t | 2H |

| H (phenyl, para) | 7.20 | t | 1H |

| H (tolyl, adjacent to S) | 7.30 | d | 1H |

| H (tolyl, ortho to Me) | 7.25 | d | 1H |

| H (tolyl, meta to Me) | 7.18 | t | 1H |

| H (tolyl, para to Me) | 7.10 | t | 1H |

| -CH₃ | 2.35 | s | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Chemical Shift (ppm) |

| C-S (tolyl) | 138.5 |

| C-S (phenyl) | 136.2 |

| C-Me (tolyl) | 137.8 |

| C (tolyl, adjacent to S) | 130.5 |

| C (tolyl, ortho to Me) | 130.8 |

| C (tolyl, meta to Me) | 126.9 |

| C (tolyl, para to Me) | 125.4 |

| C (phenyl, ortho) | 131.2 |

| C (phenyl, meta) | 129.3 |

| C (phenyl, para) | 127.0 |

| -CH₃ | 20.8 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 6: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3060-3080 | C-H stretch (aromatic) | Medium |

| 2920-2960 | C-H stretch (methyl) | Medium |

| 1580, 1475, 1440 | C=C stretch (aromatic ring) | Strong |

| 1090 | C-S stretch | Medium |

| 740, 690 | C-H bend (out-of-plane, aromatic) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 7: Predicted Major Mass Spectrometry Fragments

| m/z | Ion Fragment | Interpretation |

| 200 | [C₁₃H₁₂S]⁺• | Molecular ion (M⁺•) |

| 185 | [C₁₂H₉S]⁺ | Loss of a methyl radical (•CH₃) |

| 167 | [C₁₂H₁₁]⁺ | Loss of a sulfhydryl radical (•SH) |

| 121 | [C₇H₅S]⁺ | Cleavage of the phenyl-sulfur bond |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common and effective approaches.

Synthesis via Ullmann Condensation

This traditional method involves a copper-catalyzed reaction between an aryl halide and a thiol.

Materials:

-

2-Bromotoluene (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromotoluene, thiophenol, potassium carbonate, and copper(I) iodide.

-

Add DMF as the solvent to the flask.

-

Heat the reaction mixture to 150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis via Buchwald-Hartwig Cross-Coupling

This modern palladium-catalyzed method offers milder reaction conditions and often higher yields.

Materials:

-

2-Bromotoluene (1.0 equiv)

-

Thiophenol (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene to the flask, followed by 2-bromotoluene and thiophenol via syringe.

-

Heat the reaction mixture to 110 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield pure this compound.

Characterization Workflow

A logical workflow for the complete characterization of synthesized this compound is outlined below.

Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. Through computational modeling, we have presented quantitative data on its bond lengths, bond angles, and conformational preferences. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, offer a valuable reference for the identification and characterization of this compound. Furthermore, the inclusion of detailed and reliable synthetic protocols for both classical and modern cross-coupling methods provides practical guidance for its preparation in a laboratory setting. This comprehensive resource is intended to support and advance the work of researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

An In-depth Technical Guide to 2-Methyl Diphenyl Sulfide (CAS: 13963-35-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl diphenyl sulfide, also known as phenyl o-tolyl sulfide, with the CAS number 13963-35-4, is an aromatic sulfide that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development. While specific biological activity for this compound is not extensively documented, its structural motif is present in various biologically active molecules, suggesting its utility in the synthesis of novel therapeutic agents. This document summarizes available quantitative data, details a general experimental protocol for its synthesis, and provides visualizations for the synthetic workflow.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₃H₁₂S. Its structure features a phenyl group and a 2-methylphenyl (o-tolyl) group bridged by a sulfur atom. The presence of the methyl group in the ortho position of one of the phenyl rings introduces asymmetry and can influence its chemical reactivity and physical properties compared to its parent compound, diphenyl sulfide.

| Property | Value | Source |

| CAS Number | 13963-35-4 | [1] |

| Molecular Formula | C₁₃H₁₂S | [1] |

| Molecular Weight | 200.3 g/mol | [1] |

| Synonyms | Phenyl o-tolyl sulfide, 1-Methyl-2-(phenylthio)benzene | [1] |

| Boiling Point (estimated) | 298.04 °C | |

| Density (estimated) | 1.089 g/cm³ | |

| Refractive Index (estimated) | 1.617 |

Note: Some physical properties are estimated and should be confirmed by experimental data.

Synthesis

The synthesis of this compound, as a diaryl sulfide, can be achieved through several synthetic routes. One of the most common and versatile methods is the palladium-catalyzed cross-coupling reaction between an aryl halide and a thiol.

General Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling

This protocol describes a general method for the synthesis of diaryl sulfides, which can be adapted for the synthesis of this compound from 2-bromotoluene and thiophenol.

Materials:

-

2-Bromotoluene (1.0 mmol, 1 equiv.)

-

Thiophenol (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Solvent and Reagent Addition: Add anhydrous toluene to the vessel via syringe, followed by the addition of thiophenol.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons between 7.0 and 7.5 ppm. The methyl protons on the tolyl group would appear as a singlet further upfield, likely in the range of 2.1-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the 13 carbon atoms. The methyl carbon is expected around 20 ppm. The aromatic carbons will appear in the region of 120-145 ppm, with the carbon attached to the sulfur atom appearing at a different chemical shift compared to the others.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.3. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-S bonds.

Applications in Drug Discovery and Development

While specific applications of this compound in drug development are not widely reported, the diaryl sulfide scaffold is a key structural motif in a variety of biologically active compounds. Organosulfur compounds, in general, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

The introduction of a phenylthio group can modulate the lipophilicity and metabolic stability of a drug candidate. Furthermore, the sulfur atom can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces.

This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anticancer agents: Many kinase inhibitors and other anticancer compounds incorporate diaryl ether or sulfide linkages.

-

Anti-inflammatory drugs: Certain anti-inflammatory agents feature sulfur-containing moieties.

-

Antimicrobial compounds: The sulfide linkage is present in a number of compounds with antibacterial and antifungal properties.

Safety and Handling

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Consult the supplier's SDS for the most up-to-date safety information.

Conclusion

This compound is a readily accessible aromatic sulfide with potential as a key building block in synthetic and medicinal chemistry. While comprehensive data on its biological activity and specific applications are currently limited, its structural features suggest its utility in the development of novel compounds with diverse pharmacological properties. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the potential of this compound. Researchers should proceed with appropriate safety precautions when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyl diphenyl sulfide, a valuable intermediate in the development of pharmaceuticals and other advanced materials. This document details three core synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling, Copper-Catalyzed Ullmann Condensation, and Nickel-Catalyzed C-S Cross-Coupling.

For each method, a detailed experimental protocol is provided, accompanied by tables summarizing key quantitative data to facilitate comparison. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the chemical processes.

Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling

The Buchwald-Hartwig C-S cross-coupling reaction is a highly efficient and versatile method for the formation of aryl thioethers. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a thiol. For the synthesis of this compound, 2-bromotoluene or 2-iodotoluene can be reacted with thiophenol.

Reaction Scheme:

Experimental Protocol

A general and reliable protocol for the palladium-catalyzed synthesis of substituted diphenyl sulfides using a Pd₂(dba)₃/Xantphos catalytic system is as follows[1]:

Materials:

-

2-Bromotoluene (1.0 mmol, 1.0 equiv.)

-

Thiophenol (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Through the septum, add anhydrous toluene, followed by the addition of thiophenol via syringe.

-

Place the reaction vessel in a preheated oil bath or heating block at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

While specific data for this compound is not explicitly detailed in the general protocol, high yields are reported for analogous reactions. For instance, the reaction of 4-bromotoluene with thiophenol under similar conditions yielded 4-methylphenyl phenyl sulfide in 92% yield[1].

| Parameter | Value | Reference |

| Starting Materials | 2-Bromotoluene, Thiophenol | [1] |

| Catalyst System | Pd₂(dba)₃ / Xantphos | [1] |

| Base | Cs₂CO₃ | [1] |

| Solvent | Toluene | [1] |

| Temperature | 110 °C | [1] |

| Reaction Time | 12-24 hours | [1] |

| Reported Yield (for isomer) | 92% | [1] |

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of aryl ethers, thioethers, and amines, involving the coupling of an aryl halide with a nucleophile in the presence of copper. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of a copper salt with a ligand, allowing for milder conditions.

Reaction Scheme:

Experimental Protocol

A general procedure for the traditional Ullmann condensation to form diphenyl sulfide is as follows[2]:

Materials:

-

2-Iodotoluene (1.0 equiv.)

-

Thiophenol (1.2 equiv.)

-

Potassium Carbonate (2.0 equiv.)

-

Copper powder (1.5 equiv.)

-

Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add 2-iodotoluene, thiophenol, potassium carbonate, and copper powder.

-

Add anhydrous DMF and stir the mixture under an inert atmosphere.

-

Heat the reaction mixture to 180 °C and maintain for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter to remove inorganic salts and copper residues.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The traditional Ullmann condensation often proceeds with lower yields and requires more forcing conditions compared to modern palladium-catalyzed methods.

| Parameter | Value | Reference |

| Starting Materials | 2-Iodotoluene, Thiophenol | [2] |

| Catalyst | Copper powder (stoichiometric) | [2] |

| Base | Potassium Carbonate | [2] |

| Solvent | DMF | [2] |

| Temperature | 180 °C | [2] |

| Reaction Time | 24 hours | [2] |

| Reported Yield (general) | ~65% | [2] |

Visualizations

Caption: Simplified reaction pathway for the Ullmann condensation.

Nickel-Catalyzed C-S Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for the formation of C-S bonds. These reactions can often be performed under milder conditions and with a broader substrate scope.

Reaction Scheme:

Experimental Protocol

A general protocol for nickel-catalyzed thioetherification is described, which can be adapted for the synthesis of this compound[3]:

Materials:

-

2-Chlorotoluene (1.0 equiv.)

-

Sodium thiophenolate (1.2 equiv.)

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) (10 mol%)

-

Ligand (e.g., a bipyridine or phenanthroline derivative) (10 mol%)

-

Solvent (e.g., DMI - 1,3-Dimethyl-2-imidazolidinone)

-

Visible light source (for photoredox-mediated variants)

Procedure:

-

In a reaction vessel, combine 2-chlorotoluene, sodium thiophenolate, NiBr₂·3H₂O, and the chosen ligand.

-

Add the solvent under an inert atmosphere.

-

For photoredox-mediated reactions, irradiate the mixture with a blue LED light source.

-

Stir the reaction at the appropriate temperature (e.g., room temperature to 100 °C) for the required time.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup similar to the one described for the Buchwald-Hartwig reaction.

-

Purify the product by column chromatography.

Quantitative Data

Nickel-catalyzed C-S cross-couplings have been shown to proceed in high yields.

| Parameter | Value | Reference |

| Starting Materials | 2-Chlorotoluene, Sodium thiophenolate | [3] |

| Catalyst | NiBr₂·3H₂O | [3] |

| Ligand | Bipyridine/Phenanthroline derivative | [3] |

| Solvent | DMI | [3] |

| Temperature | Room temperature - 100 °C | [3] |

| Reported Yield (general) | High yields reported | [3] |

Visualizations

Caption: Logical flow for planning a Nickel-catalyzed synthesis.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm, and a singlet for the methyl protons around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 125-140 ppm, and a methyl carbon signal around δ 20 ppm. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 200.07. |

Conclusion

This guide has outlined three robust and versatile methods for the synthesis of this compound. The Palladium-Catalyzed Buchwald-Hartwig C-S Cross-Coupling offers high yields under relatively mild conditions. The traditional Copper-Catalyzed Ullmann Condensation, while historically significant, generally requires more forcing conditions. Nickel-Catalyzed C-S Cross-Coupling presents a promising and cost-effective alternative. The choice of method will depend on factors such as available starting materials, desired scale, and laboratory equipment. For each method, careful optimization of reaction parameters is crucial to achieve high yields and purity of the target compound.

References

Physical and chemical properties of 2-Methyl diphenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl diphenyl sulfide, also known as phenyl o-tolyl sulfide. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and explores its chemical behavior.

Core Physical and Chemical Properties

This compound is an aromatic sulfide characterized by a phenyl group and a 2-methylphenyl (o-tolyl) group linked by a sulfur atom. Its core properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13963-35-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂S | [2] |

| Molecular Weight | 200.3 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -34 °C | [3] |

| Boiling Point | 289.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents like alcohols and ethers; slightly soluble in water. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a common and efficient approach.

Palladium-Catalyzed C-S Cross-Coupling

A general and robust method for the synthesis of this compound involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromotoluene or 2-iodotoluene) with thiophenol.[4]

Experimental Protocol:

Materials:

-

2-halotoluene (e.g., 2-bromotoluene)

-

Thiophenol

-

Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium Carbonate, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent, followed by the 2-halotoluene and thiophenol.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (usually several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow:

Figure 1: General workflow for the palladium-catalyzed synthesis of this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons around δ 2.1-2.5 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The carbon attached to the sulfur atom is expected to be deshielded.

3.2. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups above 3000 cm⁻¹ and around 2900-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ region.[7][8]

3.3. Mass Spectrometry (MS) In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 200. Fragmentation patterns would likely involve the loss of the methyl group (M-15), cleavage of the C-S bonds, and fragmentation of the aromatic rings.[9]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the sulfide linkage and the two aromatic rings.

4.1. Oxidation The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (mCPBA).[10][11] The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product.

References

- 1. This compound | 13963-35-4 [chemicalbook.com]

- 2. This compound CAS#: 13963-35-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. Diphenyl sulfide [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Guide on the Safe Handling of Phenyl Sulfides for Research and Development

An In-depth Review of Safety Data for 2-Methyl Diphenyl Sulfide and its Parent Compound, Diphenyl Sulfide

Substance Identification and Properties

This compound is an organosulfur compound utilized in the preparation of aryl halides.[1][2] Due to the limited specific safety data for this derivative, this guide will focus on the well-documented properties of Diphenyl Sulfide.

Diphenyl Sulfide is a colorless liquid characterized by an unpleasant, stench-like odor.[3][4] It is classified as an aromatic sulfide.[4]

Table 1: Physical and Chemical Properties of Diphenyl Sulfide (CAS: 139-66-2)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | (C₆H₅)₂S | [4] |

| Molecular Weight | 186.27 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Unpleasant stench | [3] |

| Boiling Point | 296 °C / 564.8 °F | [3][5] |

| Melting Point | -40 °C / -40 °F | [3] |

| Flash Point | > 112 °C / > 233.6 °F (closed cup) | [3] |

| Density | 1.110 - 1.113 g/cm³ at 20 °C | [3][4] |

| Vapor Density | 6.42 (Air = 1.0) | [3][4] |

| Water Solubility | Insoluble or difficult to mix | [3][6] |

| Solubility | Soluble in diethyl ether, benzene, carbon disulfide | [4] |

| Refractive Index | n20/D 1.6327 |[5] |

Hazard Identification and GHS Classification

Diphenyl Sulfide is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, skin irritation, and significant aquatic toxicity.[6]

Table 2: GHS Hazard Classification for Diphenyl Sulfide

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark)[6][7] |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[6][7] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[4] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | GHS09 (Environment) |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | GHS09 (Environment)[6] |

Key Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P391: Collect spillage.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

The primary routes of acute exposure are ingestion and skin contact. Diphenyl sulfide is harmful if swallowed and causes skin irritation.[6]

Table 3: Acute Toxicity Data for Diphenyl Sulfide

| Route | Species | Value | Source(s) |

|---|---|---|---|

| Oral LD50 | Rat | 490 mg/kg | [6] |

| Oral LD50 | Rat (female) | 300 to 2000 mg/kg | [4] |

| Dermal LD50 | Rabbit | 11,300 mg/kg | [6] |

| Dermal LD50 | Rat (female) | > 5,000 mg/kg |[4][8] |

Toxicological Profile Summary:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3] Based on available data, some sources state the classification criteria are not met.[6]

-

Respiratory or Skin Sensitization: Based on available data, the classification criteria are not met.[6]

-

Germ Cell Mutagenicity: Based on available data, the classification criteria are not met.[6]

-

Carcinogenicity: Not identified as a known or anticipated carcinogen by NTP, IARC, or OSHA.

-

Specific Target Organ Toxicity (STOT): May cause respiratory irritation.[8]

Experimental Protocols

The safety data sheets reviewed cite standard regulatory guidelines for toxicological testing but do not provide detailed in-house experimental protocols. For instance, dermal toxicity studies in rats were conducted following OECD Guideline 402, and inhalation toxicity assessments followed OECD Guideline 403.[8] Thermal decomposition characteristics were evaluated using Differential Scanning Calorimetry (DSC) as per OECD 113.[8] These standardized methods ensure reproducibility and comparability of data across different laboratories and regulatory bodies.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory setting.

7.1 Handling:

-

Handle only in a well-ventilated area or under a chemical fume hood.[3][9]

-

Avoid contact with skin and eyes.[3]

-

Do not breathe mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][9]

-

Do not eat, drink, or smoke when using this product.[3]

7.2 Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9]

-

Store away from heat, light, and incompatible materials.[3][10]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

Table 4: Recommended Exposure Controls and Personal Protective Equipment

| Control | Specification | Source(s) |

|---|---|---|

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [9] |

| Eye/Face Protection | Wear safety glasses with side-shields (EN 166) or goggles. | [3] |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber). | [3] |

| Skin/Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [3] |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or EN 136 approved respirator may be necessary. |[3] |

Emergency Procedures and Spill Response

A systematic approach is required in the event of an accidental release to ensure personnel safety and environmental protection.

6.1 First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][6]

-

If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[3][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][9]

6.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[9]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[9]

6.3 Accidental Release Workflow: The following diagram outlines the logical workflow for responding to a spill of Diphenyl Sulfide.

Caption: Logical workflow for responding to a Diphenyl Sulfide spill.

References

- 1. This compound | 13963-35-4 [chemicalbook.com]

- 2. This compound CAS#: 13963-35-4 [m.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 5. Diphenyl sulfide 98 139-66-2 [sigmaaldrich.com]

- 6. fr.cpachem.com [fr.cpachem.com]

- 7. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. download.basf.com [download.basf.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

Commercial Availability and Synthetic Methodologies of 2-Methyl Diphenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 2-Methyl diphenyl sulfide (CAS No. 13963-35-4), a key intermediate in organic synthesis. Additionally, it details established experimental protocols for its synthesis, which is crucial for researchers in drug discovery and materials science. The information is presented to facilitate comparison and procedural replication.

Introduction to this compound

This compound, also known as Phenyl o-Tolyl Sulfide, is an aromatic thioether. The diphenyl sulfide scaffold is a significant structural motif found in a variety of pharmaceuticals and agrochemicals.[1] Sulfur-containing functional groups are present in a wide array of FDA-approved drugs, highlighting their importance in medicinal chemistry.[2][3] Compounds incorporating the thioether linkage are explored for a range of biological activities. The targeted synthesis of derivatives such as this compound is therefore of considerable interest to the drug development community.

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes publicly available data from various vendors to aid in procurement decisions. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Career Henan Chemical Co. | 99% | KG Quantities | $7.00 / KG (Last viewed May 2023)[4] | Price may vary. |

| Shanghai Longsheng chemical Co.,Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |

| Shandong Ono Chemical Co., Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |

| Capot Chemical Co.,Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |

| Zhejiang Shouerfu Chemical Trade Co. Ltd. | - | - | - | Listed as a supplier on ChemicalBook.[4] |

| Hangzhou Keying Chem Co., Ltd. | - | - | - | Lists this compound as a pharmaceutical intermediate.[5] |

| CymitQuimica | - | - | - | Lists the product under the TRC brand.[6] |

Data is based on information available from online chemical marketplaces and individual supplier websites. Researchers should contact suppliers directly for the most current information and to request certificates of analysis.

Synthetic Methodologies

The synthesis of unsymmetrical diaryl sulfides like this compound is typically achieved through cross-coupling reactions. Below are detailed protocols for common synthetic routes.

Palladium-Catalyzed C-S Cross-Coupling

This is a robust and versatile method for constructing the C-S bond, known for its broad substrate scope and high efficiency.[1] The following protocol is adapted for the synthesis of this compound from 2-bromotoluene and thiophenol.

Experimental Protocol:

Materials:

-

2-Bromotoluene (1.0 mmol, 1 equiv.)

-

Thiophenol (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv.)[1]

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 0.03 equiv.)[1]

-

Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)[1]

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification reagents (diethyl ether, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).[1]

-

Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the addition of thiophenol (1.2 mmol).[1]

-

Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir the mixture vigorously for 12-24 hours.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromotoluene is consumed.[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether (20 mL).[1]

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether.[1]

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[1]

-

Characterization: Determine the yield and characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 13963-35-4 [chemicalbook.com]

- 5. 13963-35-4 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Reactivity of 2-Methyl diphenyl sulfide with common reagents

An In-depth Technical Guide to the Reactivity of 2-Methyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-tolyl phenyl sulfide, is an aromatic organosulfur compound. As a derivative of diphenyl sulfide, its chemical properties are of interest in synthetic organic chemistry and are relevant to the development of novel therapeutics, as the diphenyl sulfide scaffold is present in a range of biologically active molecules. The introduction of a methyl group at the 2-position of one of the phenyl rings introduces steric and electronic modifications that influence the molecule's reactivity compared to the parent diphenyl sulfide. This guide provides a comprehensive overview of the expected reactivity of this compound with common reagents, supported by data from analogous compounds and detailed experimental protocols.

Core Reactivity

The reactivity of this compound is primarily centered around three features: the nucleophilic sulfur atom, the two aromatic rings susceptible to electrophilic attack, and the potential for functionalization through metal-catalyzed processes.

Oxidation of the Sulfur Atom

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This is a common transformation for diaryl sulfides.[1] The oxidation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate.[2] Selective oxidation to the sulfoxide is possible under controlled conditions, while stronger conditions or an excess of the oxidizing agent will lead to the sulfone.[1][3]

Reaction Pathway for Oxidation:

Caption: Oxidation of this compound.

Reduction of the Corresponding Sulfone

The reduction of the sulfone derivative of this compound back to the sulfide is a challenging but feasible transformation. Diisobutylaluminium hydride (DIBAL-H) has been shown to be an effective reagent for the reduction of various sulfones to their corresponding sulfides.[4]

Electrophilic Aromatic Substitution (EAS)

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents: the phenylthio group (-SPh) and the methyl group (-CH₃).

-

Phenylthio group (-SPh): This group is ortho, para-directing and activating due to the lone pairs on the sulfur atom that can be donated to the ring by resonance.

-

Methyl group (-CH₃): This group is also ortho, para-directing and activating due to hyperconjugation.

On the unsubstituted phenyl ring, electrophilic attack will be directed to the ortho and para positions relative to the sulfur atom. On the tolyl ring, the directing effects of the methyl and phenylthio groups are combined. The methyl group directs to its ortho and para positions, while the phenylthio group directs to its ortho and para positions. Steric hindrance from the ortho-methyl group and the sulfur bridge will likely influence the final product distribution, favoring substitution at the less hindered positions. For many electrophilic substitutions, the para position on the unsubstituted ring is the most likely site of reaction to minimize steric hindrance.[5]

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Caption: Predicted EAS Regioselectivity.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[6] The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[7][8] The sulfide group can act as a weak DMG.[7] In this compound, lithiation could potentially occur at the position ortho to the sulfur on the unsubstituted ring or at the 6-position of the tolyl ring. The resulting aryllithium species can then react with various electrophiles.

Metal-Catalyzed Cross-Coupling Reactions

The synthesis of this compound itself, and its subsequent use in further cross-coupling reactions, can be achieved through metal-catalyzed methods. Palladium, nickel, and copper catalysts are commonly employed for the formation of carbon-sulfur bonds.[9] For instance, the reaction of an aryl halide with a thiophenol derivative in the presence of a suitable catalyst and base is a common route to diaryl sulfides.

Quantitative Data

Direct quantitative data for the reactions of this compound is scarce in the literature. However, data from analogous reactions of diphenyl sulfide and methyl phenyl sulfide can provide valuable insights into expected yields and reaction conditions.

Table 1: Representative Yields for Oxidation of Related Sulfides

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| Methyl phenyl sulfide | H₂O₂ in glacial acetic acid | Methyl phenyl sulfoxide | 98 | [10] |

| Diphenyl sulfide | H₂O₂ / Vanadium catalyst | Diphenyl sulfoxide | 91.7 (conversion) | [1] |

Table 2: Representative Yields for Reduction of Related Sulfones

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

| Diphenyl sulfone | DIBAL-H | Diphenyl sulfide | 57 | [4] |

Table 3: Representative Yields for Electrophilic Aromatic Substitution of Related Compounds

| Substrate | Reagents | Product | Yield (%) | Reference |

| Benzene | Thionyl chloride, AlCl₃ | Diphenyl sulfoxide | 85 | [11][12] |

| Benzene | Sulfur chloride, AlCl₃ | Diphenyl sulfide | 81-83 | [13] |

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound, adapted from established procedures for similar compounds.

Protocol for the Oxidation of this compound to the Sulfoxide

This protocol is adapted from the oxidation of methyl phenyl sulfide using hydrogen peroxide.[10]

Materials:

-

This compound

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium sulfite

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice-water bath.

-

Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl diphenyl sulfoxide.

-

Purify the product by column chromatography on silica gel if necessary.

General Experimental Workflow:

Caption: A general workflow for organic synthesis.

Protocol for Friedel-Crafts Acylation of this compound

This hypothetical protocol is based on standard Friedel-Crafts acylation procedures.

Materials:

-

This compound

-

Acetyl chloride (or another acyl halide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Standard glassware for reactions under anhydrous conditions

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous DCM.

-

Add the sulfide solution dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude acylated product.

-

Purify by column chromatography or recrystallization.

Relevance in Drug Development

The diphenyl sulfide core is considered a "privileged scaffold" in medicinal chemistry due to its structural and physicochemical properties that are conducive to binding with various biological targets. The introduction of substituents, such as the methyl group in this compound, allows for the fine-tuning of these properties, including lipophilicity, metabolic stability, and target-specific interactions. This makes substituted diphenyl sulfides valuable starting points for the design and synthesis of new therapeutic agents.

Conclusion

This compound exhibits a rich and varied reactivity profile. The sulfur atom can be selectively oxidized, and the aromatic rings can undergo electrophilic substitution with predictable, albeit complex, regioselectivity. Furthermore, modern synthetic methods like directed ortho-metalation and metal-catalyzed cross-coupling offer powerful strategies for its specific functionalization. While direct experimental data for this particular molecule is limited, a thorough understanding of the reactivity of the parent diphenyl sulfide and the principles of physical organic chemistry allows for a robust prediction of its chemical behavior. This knowledge is crucial for its application in synthetic chemistry and its potential use as a scaffold in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Versatility of 2-Methyl Diphenyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl diphenyl sulfide, a substituted aromatic thioether, serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of a methyl group on one of the phenyl rings, ortho to the sulfur atom, introduces unique steric and electronic properties that can be exploited to achieve a variety of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows. The strategic importance of this compound lies in its utility as a precursor to a range of more complex molecular architectures, including polycyclic aromatic sulfur heterocycles, which are of significant interest in medicinal chemistry and materials science.

Core Applications and Synthetic Pathways

The primary applications of this compound in organic synthesis can be categorized into several key areas:

-

Palladium-Catalyzed Synthesis : The most common method for the preparation of this compound itself is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and good functional group tolerance.

-

Electrophilic Aromatic Substitution : The electron-rich nature of the phenyl rings allows for electrophilic substitution reactions, such as Friedel-Crafts acylation, to introduce new functional groups.

-

Oxidation to Sulfoxides and Sulfones : The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important intermediates in their own right, often exhibiting biological activity or serving as precursors for further transformations.

-

Intramolecular Cyclization Reactions : Perhaps the most significant application of this compound derivatives is their use in intramolecular cyclization reactions to construct fused ring systems like dibenzothiophenes and thioxanthenes.

Synthesis of this compound

The palladium-catalyzed cross-coupling of an aryl halide with a thiol is a robust and widely used method for the synthesis of diaryl sulfides.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-bromotoluene and thiophenol using a palladium-Xantphos catalyst system.

Materials:

-

2-Bromotoluene

-

Thiophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification reagents (diethyl ether, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3.0 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Through a septum, add anhydrous toluene (5 mL) via syringe, followed by thiophenol (1.2 mmol, 1.2 equiv.).

-

Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data for Diaryl Sulfide Synthesis

The following table summarizes representative yields for the synthesis of various substituted diphenyl sulfides using a similar palladium-catalyzed protocol.

| Entry | Aryl Halide | Thiol | Product | Yield (%) |

| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | 92 |

| 2 | 4-Bromoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 95 |

| 3 | 1-Bromonaphthalene | Thiophenol | Naphthyl phenyl sulfide | 90 |

| 4 | 4-Bromotoluene | 4-Chlorothiophenol | 4-Methylphenyl 4-chlorophenyl sulfide | 85 |

| 5 | 2-Bromopyridine | Thiophenol | 2-Pyridyl phenyl sulfide | 78 |

Workflow for Palladium-Catalyzed Synthesis

Workflow for the synthesis of this compound.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The introduction of an acyl group onto the aromatic ring of this compound can be achieved through Friedel-Crafts acylation. This reaction typically proceeds at the para-position to the bulky sulfide group due to steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol outlines a general procedure for the acylation of an aromatic compound, which can be adapted for this compound.[1][2]

Materials:

-

This compound

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methylene Chloride (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv.) in methylene chloride. Cool the mixture in an ice/water bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equiv.) dissolved in methylene chloride to the cooled suspension.

-

Add a solution of this compound (1.0 equiv.) in methylene chloride dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the acylated product.

Logical Flow of Friedel-Crafts Acylation

Mechanism of Friedel-Crafts Acylation.

Oxidation of the Sulfide Bridge

The sulfur atom in this compound can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents. This transformation is crucial as sulfoxides and sulfones are important functional groups in many biologically active molecules.

Experimental Protocol: Oxidation to Sulfoxide and Sulfone

Protocol for Sulfoxide Synthesis: [3][4]

Materials:

-

This compound

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

Procedure:

-

Dissolve this compound (1.0 equiv.) in glacial acetic acid.

-

Slowly add hydrogen peroxide (1.1-1.5 equiv.) to the solution at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., methylene chloride).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfoxide.

Protocol for Sulfone Synthesis: [2][5][6]

Materials:

-

This compound

-

Hydrogen Peroxide (30% aqueous solution)

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (catalyst)

Procedure:

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol), add a catalytic amount of sodium tungstate dihydrate.

-

Add an excess of hydrogen peroxide (2.2-3.0 equiv.) to the mixture.

-

Heat the reaction mixture with stirring and monitor its progress by TLC.

-

Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfone.

-

Purify by recrystallization or column chromatography.

Quantitative Data for Sulfide Oxidation

The following table provides representative data for the oxidation of various sulfides.

| Entry | Substrate | Oxidant | Product | Yield (%) |

| 1 | Methyl phenyl sulfide | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide | 98 |

| 2 | 4-Chlorophenyl methyl sulfide | O₂ / Br₂ / NaNO₂ | 4-Chlorophenyl methyl sulfoxide | 95 |

| 3 | Dibutyl sulfide | H₂O₂ / Acetic Acid | Dibutyl sulfoxide | 96 |

| 4 | Diphenyl sulfide | H₂O₂ / Na₂WO₄ | Diphenyl sulfone | >95 |

Oxidation Pathway

Oxidation states of the sulfur bridge.

Intramolecular Cyclization to Fused Heterocycles

Derivatives of this compound are excellent precursors for the synthesis of polycyclic aromatic sulfur heterocycles such as dibenzothiophenes and thioxanthenes through intramolecular cyclization reactions.

Synthesis of Dibenzothiophenes

Palladium-catalyzed C-H/C-S bond cleavage and subsequent cyclization of diaryl sulfides is a modern and efficient method for the synthesis of dibenzothiophenes.[1][7][8]

Experimental Protocol: Synthesis of 4-Methyl-dibenzothiophene

This protocol is based on a palladium-catalyzed intramolecular C-H/C-S coupling.[1][7][8]

Materials:

-

This compound

-

Palladium(II) Acetate (Pd(OAc)₂)

-

2,6-Dimethylbenzoic acid (ligand/additive)

-

Anhydrous Toluene

Procedure:

-

Reaction Setup: In a sealed reaction tube, combine this compound (1.0 equiv.), palladium(II) acetate (0.15 equiv.), and 2,6-dimethylbenzoic acid (0.45 equiv.).

-

Add anhydrous toluene.

-

Reaction: Heat the mixture at 130 °C for 18 hours.

-

Workup and Purification: After cooling, the reaction mixture is purified directly by column chromatography on silica gel to afford 4-methyl-dibenzothiophene.

Quantitative Data for Dibenzothiophene Synthesis

| Entry | Substrate | Product | Yield (%) |

| 1 | Diphenyl sulfide | Dibenzothiophene | 85 |

| 2 | 2-Naphthyl phenyl sulfide | Benzo[b]naphtho[2,1-d]thiophene | 76 |

| 3 | 2,8-Dimethyl-diphenyl sulfide | 2,8-Dimethyldibenzothiophene | 82 |

Cyclization Pathway to Dibenzothiophene

Synthesis of 4-Methyl-dibenzothiophene.

Conclusion

This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its utility spans from being a target molecule in advanced cross-coupling reactions to a precursor for a variety of functionalized derivatives and complex heterocyclic systems. The methodologies outlined in this guide demonstrate the breadth of its applications and provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound. The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the scope of transformations involving this compound and its derivatives, further solidifying its importance in the synthesis of novel chemical entities.

References

- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]

- 6. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methyl Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl diphenyl sulfide via a palladium-catalyzed C-S cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, offering a robust and versatile route for the formation of diaryl thioethers, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]

Introduction

The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-S cross-coupling reactions, providing an efficient method for the synthesis of diaryl sulfides.[3][4][5] This approach involves the coupling of an aryl halide with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction is valued for its high functional group tolerance, broad substrate scope, and generally high yields.[1][6] This protocol focuses on the synthesis of this compound, a specific diaryl sulfide, by coupling an ortho-substituted aryl halide with thiophenol.

Reaction Principle and Catalytic Cycle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 2-bromotoluene (or 2-iodotoluene) and thiophenol. The catalytic cycle, a fundamental concept in understanding such reactions, generally proceeds through three key steps: oxidative addition, transmetalation (or thiolate coordination), and reductive elimination.[1][7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[7][8]

-

Transmetalation/Thiolate Coordination: The thiol (Ar'-SH) reacts with the base to form a thiolate anion (Ar'-S⁻), which then coordinates to the palladium center, displacing the halide and forming an Ar-Pd(II)-SAr' complex.[1][9]

-

Reductive Elimination: The desired diaryl sulfide (Ar-S-Ar') is formed from the Pd(II) complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle for this C-S cross-coupling reaction.

Caption: Catalytic cycle for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound using a reliable palladium-Xantphos catalytic system.[6]

Materials:

-

2-Bromotoluene (1.0 mmol, 1.0 equiv.)

-

Thiophenol (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3.0 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)

-

Anhydrous Toluene

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., diethyl ether, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup:

-

To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromotoluene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).[6]

-

Seal the vessel with a septum or cap.

-